4-Ethoxypyrimidine-2-carbonitrile

Descripción general

Descripción

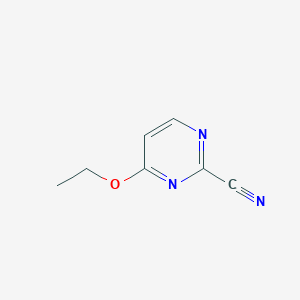

4-Ethoxypyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by an ethoxy group at the 4-position and a cyano group at the 2-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyrimidine-2-carbonitrile typically involves the reaction of 4-chloro-2-cyanopyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with an ethoxy group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol or other suitable solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Cyclized Products: Complex heterocyclic compounds with potential biological activity.

Aplicaciones Científicas De Investigación

4-Ethoxypyrimidine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mecanismo De Acción

The mechanism of action of 4-Ethoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and cyano groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparación Con Compuestos Similares

4-Chloro-2-cyanopyrimidine: A precursor in the synthesis of 4-Ethoxypyrimidine-2-carbonitrile.

4-Methoxypyrimidine-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

2-Aminopyrimidine-4-carbonitrile: Contains an amino group at the 2-position.

Uniqueness: this compound is unique due to the presence of both an ethoxy and a cyano group, which confer distinct chemical reactivity and biological activity

Actividad Biológica

4-Ethoxypyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines, including their derivatives, are known for their significant roles in various biological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase cascades and inhibiting receptor tyrosine kinases .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 27.6 | Induces apoptosis |

| SCM9 (related compound) | Various tumor lines | Low toxicity | Inhibits TNF-α production |

Antiviral Activity

In addition to its anticancer effects, this compound has demonstrated antiviral activity against several viruses. It has been shown to inhibit the replication of human herpes virus type-1 (HHV-1) in vitro, suggesting potential use in antiviral therapies . The antiviral mechanism may involve interference with viral entry or replication processes.

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It has been reported to modulate immune responses by suppressing the proliferation of lymphocytes and reducing cytokine production in various immune cell types. This activity is particularly relevant for the treatment of autoimmune disorders .

Study on Anticancer Activity

A study conducted on a series of pyrimidine derivatives, including this compound, evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis at concentrations lower than those affecting normal cells .

Immunomodulatory Research

In another case study focusing on immunomodulatory effects, researchers observed that treatment with this compound led to a marked decrease in tumor necrosis factor alpha (TNF-α) production in human blood cultures. This suggests its potential utility in managing inflammatory conditions .

Propiedades

IUPAC Name |

4-ethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-11-7-3-4-9-6(5-8)10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROIVAGPJLTYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.